molecular formula C11H11FN4O2 B2958272 5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415509-35-0

5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2958272
CAS No.: 2415509-35-0
M. Wt: 250.233
InChI Key: TVWKPPYGGCRFSN-UHFFFAOYSA-N
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Description

5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes a series of reactions including nucleophilic substitution, cyclization, and reduction to form the desired compound. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.

    Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a fluoropyrimidine moiety and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(5-fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c1-15-9(17)7-4-16(5-8(7)10(15)18)11-13-2-6(12)3-14-11/h2-3,7-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKPPYGGCRFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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